3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenyl group at position 3, methyl groups at positions 2 and 7, and a carboxylic acid moiety at position 4. This compound is of interest due to its structural similarity to purine analogs, which are known to exhibit diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-8-7-12(15(20)21)17-14-13(9(2)18-19(8)14)10-3-5-11(16)6-4-10/h3-7H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDILDFJBSLZKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction may involve the use of a chlorinated phenylhydrazine derivative and a suitable pyrimidine precursor, followed by cyclization in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, and the use of advanced purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Cyclization Strategies
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Condensation with β-dicarbonyl compounds : A common approach involves reacting 5-aminopyrazoles with β-dicarbonyl compounds (e.g., acetylacetone) under acidic or basic conditions. This forms the pyrimidine ring via nucleophilic attack followed by cyclization and dehydration .
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One-pot cyclization : Sikdar et al. (2023) developed a one-pot method using amino pyrazoles, enaminones/chalcones, and sodium halides (e.g., NaI, K₂S₂O₈) for oxidative halogenation. This method efficiently forms the pyrazolo[1,5-a]pyrimidine core and introduces halogens at specific positions .
| Reagent | Conditions | Outcome |
|---|---|---|
| Acetylacetone | Boiling glacial acetic acid | Pyrazolo[1,5-a]pyrimidine ring formation |
| Sodium halides | K₂S₂O₈, room temperature | Halogenation at position 3 |
Chlorophenyl Substitution
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Coupling reactions : The 4-chlorophenyl group is likely introduced via Suzuki coupling or direct alkylation using chlorophenyl reagents. For example, reacting pyrazolo[1,5-a]pyrimidine intermediates with aryl halides under palladium catalysis.
Functionalization Reactions
The compound’s carboxylic acid group enables further derivatization:
Amide Formation
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Reaction with amines : The carboxylic acid reacts with amines (e.g., benzylamine) in the presence of coupling agents like EDC or HATU to form amides. This enhances biological activity and solubility.
Esterification
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Alcohol coupling : Reaction with alcohols (e.g., ethanol) using acid catalysts (e.g., HCl) converts the carboxylic acid to esters, which are often used as prodrugs .
Nucleophilic Substitution
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Substitution at position 5 : The carboxylic acid group can undergo nucleophilic attack by amine or alcohol groups, depending on reaction conditions .
Impact of Microwave Irradiation
Studies by Moustafa et al. (2022) demonstrate that microwave-assisted reactions enhance regioselectivity in cyclization. For example, reacting N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with benzylidene malononitrile under microwave conditions selectively yields 7-aminopyrazolo[1,5-a]pyrimidines rather than 5-amino isomers .
| Reagent | Condition | Selectivity |
|---|---|---|
| Benzylidene malononitrile | Microwave (120°C) | 7-aminopyrazolo[1,5-a]pyrimidine (4a) |
| Cinnamoyl derivatives | Microwave | 7-arylpyrazolo[1,5-a]pyrimidines (4b–f) |
Role of β-Dicarbonyl Compounds
The choice of β-dicarbonyl compounds (e.g., acetylacetone vs. 2-acetylbutyrolactone) influences the substitution pattern. For instance, reactions with cyclic β-dicarbonyl compounds favor specific regioisomers, while linear β-dicarbonyl compounds may lead to alternative products .
Characterization and Validation
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NMR and X-ray diffraction : Used to confirm regioselectivity and structural assignments. For example, ¹H and ¹³C NMR spectra distinguish between angular and linear isomers .
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Mass spectrometry : Confirms molecular weight and functional group presence (e.g., carboxylic acid) .
Biological Implications
While the query focuses on chemical reactions, it is noteworthy that pyrazolo[1,5-a]pyrimidines exhibit kinase inhibition and anticancer properties. For example, derivatives with COX-2 inhibitory activity have shown IC₅₀ values comparable to celecoxib .
This compound’s synthesis and functionalization leverage cyclization, substitution, and hydrolysis reactions, with regioselectivity often controlled by reaction conditions like microwave irradiation or β-dicarbonyl compound choice. Further derivatization of the carboxylic acid group expands its applications in medicinal chemistry.
Scientific Research Applications
Pharmacological Applications
The compound exhibits various pharmacological activities that make it suitable for research and development in drug discovery:
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to 3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid have demonstrated efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231) when used alone or in combination with conventional chemotherapy agents like doxorubicin .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Pyrazole derivatives have shown promising results as potential antimicrobial agents due to their ability to inhibit bacterial growth and biofilm formation. The mechanism often involves interference with bacterial DNA synthesis or protein function .
Anti-inflammatory Effects
Studies suggest that pyrazolo[1,5-a]pyrimidines can exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This makes them candidates for treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders .
Synthesis and Derivatives
The synthesis of 3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazolo[1,5-a]pyrimidine core followed by chlorination and carboxylation steps.
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Formation of the pyrazole ring through condensation reactions. |
| 2 | Introduction of the chlorophenyl group via electrophilic aromatic substitution. |
| 3 | Carboxylation at the 5-position using carbon dioxide under basic conditions. |
Case Studies
Several case studies highlight the applications of this compound in drug development:
Case Study 1: Breast Cancer Treatment
A study investigated the cytotoxic effects of various pyrazolo[1,5-a]pyrimidine derivatives on breast cancer cells and found that certain modifications enhanced their anticancer activity significantly when combined with doxorubicin. The study utilized a Combination Index method to assess synergistic effects .
Case Study 2: Antibacterial Screening
Another research focused on evaluating the antibacterial properties of synthesized pyrazolo derivatives against resistant strains of bacteria. The results indicated that modifications in the side chains significantly influenced antibacterial potency, suggesting pathways for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Carboxylic Acid Position Variations
- 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 10524-52): Differs in the position of the carboxylic acid (position 6 instead of 5). This positional shift may alter binding affinity in enzyme active sites, as demonstrated by purine analog studies where substituent placement critically impacts activity .
- Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives (e.g., 5-(4-fluorophenyl)-7-(trifluoromethyl)-, CAS 310451-82-2): Carboxylic acid at position 2 paired with fluorinated substituents increases lipophilicity (logP ~1.59) and metabolic stability compared to the target compound’s hydrophilic 5-carboxylic acid .
Halogen and Heterocyclic Substituents
- 3-(4-Chlorophenyl)-5-methyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine (CAS 899407-59-1): Replaces the 5-carboxylic acid with a methyl group and introduces a piperidinyl group at position 6. The piperidinyl moiety enhances basicity and may improve blood-brain barrier penetration, whereas the lack of a carboxylic acid reduces solubility (average mass: 326.828 Da) .
- 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Features multiple halogen substituents (Cl, F, CF₃), enhancing electron-withdrawing effects and hydrophobic interactions.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility Profile |
|---|---|---|---|---|
| Target Compound | C₁₆H₁₃ClN₄O₂ | 340.75 | 3-(4-ClPh), 2,7-diMe, 5-COOH | Moderate (carboxylic acid) |
| 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-COOH | C₉H₉N₃O₂ | 191.18 | 2,7-diMe, 6-COOH | High (smaller structure) |
| 3-(4-ClPh)-5-Me-7-piperidinyl | C₁₈H₁₉ClN₄ | 326.83 | 3-(4-ClPh), 5-Me, 7-piperidinyl | Low (lipophilic) |
| 5-(4-FPh)-7-CF₃-2-COOH (CAS 310451-82-2) | C₁₄H₇F₄N₃O₂ | 325.22 | 5-(4-FPh), 7-CF₃, 2-COOH | Moderate (CF₃ increases logP) |
Biological Activity
3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent, among other pharmacological properties.
Chemical Structure and Properties
The chemical formula for 3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is . The presence of the chlorophenyl group enhances its lipophilicity and may contribute to its biological activity.
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor activity by inhibiting key oncogenic pathways. Notably, compounds in this class have been shown to inhibit BRAF(V600E) and EGFR kinases, which are critical in various cancers. A study demonstrated that derivatives of pyrazolo compounds could induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, suggesting their potential in breast cancer treatment .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo compounds are attributed to their ability to inhibit the production of pro-inflammatory cytokines. For instance, certain derivatives have shown efficacy in reducing nitric oxide (NO) and TNF-α levels in vitro. This suggests that 3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid may be beneficial in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of pyrazolo derivatives has been explored extensively. Studies have shown that these compounds can exhibit significant activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. For example, some derivatives have demonstrated effectiveness against drug-resistant bacterial strains, highlighting their therapeutic promise in infectious diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. Modifications at specific positions on the pyrazolo ring can enhance potency and selectivity for target enzymes or receptors. For instance:
| Modification | Effect |
|---|---|
| Chlorine Substitution | Increases lipophilicity and potency |
| Methyl Groups | Enhances binding affinity |
| Carboxylic Acid Group | Improves solubility and bioavailability |
Case Studies
- Breast Cancer Study : A series of pyrazolo derivatives were tested for cytotoxicity against MCF-7 cells. The most effective compounds were further evaluated for synergistic effects with doxorubicin, showing improved efficacy compared to doxorubicin alone .
- Inflammation Model : In an animal model of inflammation, a selected pyrazolo derivative significantly reduced paw edema induced by carrageenan injection, demonstrating its potential as an anti-inflammatory agent .
- Antibacterial Testing : A derivative was tested against Staphylococcus aureus and exhibited MIC values lower than conventional antibiotics, indicating strong antibacterial activity against resistant strains .
Q & A
Basic: What are the key considerations for synthesizing 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid?
Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrazole precursors with β-diketones or aminopyrimidines. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their high boiling points and ability to stabilize intermediates .
- Temperature control : Reactions often require reflux conditions (80–120°C) to achieve optimal cyclization .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to isolate the product with >95% purity .
Basic: How can researchers confirm the structural identity of this compound?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy :
- Mass spectrometry (MS) : ESI-MS should show [M+H]+ ion matching the molecular formula (C₁₅H₁₂ClN₃O₂, exact mass: 301.06 Da) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., orthorhombic Pbca space group, Z=8) .
Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) are used to:
- Predict intermediates : Identify low-energy transition states to minimize side reactions .
- Screen solvents : COSMO-RS models calculate solvation free energies to select solvents that stabilize intermediates .
- Validate experimental data : Compare computed NMR shifts with experimental spectra to resolve structural ambiguities .
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
Discrepancies in IC₅₀ values or mechanism-of-action claims require:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis) .
- Dose-response validation : Perform triplicate experiments with Hill slope analysis to confirm reproducibility .
- Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl vs. chlorophenyl substituents) to identify pharmacophore requirements .
Advanced: How do substituent modifications affect the compound’s pharmacokinetic properties?
Methodological Answer:
Modify substituents systematically and evaluate:
- Lipophilicity : Measure logP (HPLC retention time vs. standards) to correlate with membrane permeability .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
- Solubility : Use shake-flask method (pH 7.4 PBS) to assess aqueous solubility; carboxylate groups typically enhance solubility by 2–3 log units .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group .
- Long-term stability : Monitor purity via HPLC every 6 months; degradation >5% warrants repurification .
Advanced: How can crystallographic data inform drug design for this compound?
Methodological Answer:
Single-crystal X-ray data reveal:
- Intermolecular interactions : Hydrogen bonds between the carboxylic acid and water (O···H–O ≈ 2.8 Å) influence solubility .
- Torsion angles : Planar pyrazolo-pyrimidine core (dihedral angle <5°) facilitates π-π stacking with target proteins .
- Packing motifs : Herringbone arrangements (common in orthorhombic systems) correlate with melting points (e.g., 220–230°C) .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
Prioritize assays based on structural analogs:
- Kinase inhibition : Use ADP-Glo™ assay for kinases (e.g., KDR, EGFR) at 1–10 µM .
- Anti-inflammatory activity : Measure TNF-α suppression in LPS-stimulated macrophages (IC₅₀ typically 5–20 µM) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, HeLa) with EC₅₀ <50 µM indicating therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
